Dimethyl 3-oxoadipate: is an organic compound commonly used in scientific research and chemical synthesis. It’s a derivative of adipic acid and is classified as a ketone. The compound has a molecular formula of C8H12O5 and a molar mass of 188.18 g/mol.
Dimethyl 3-oxoadipate is a chemical compound with the molecular formula C8H12O5. It features a unique structure characterized by two ester groups, which contribute to its reactivity and utility in organic synthesis. The compound has a molecular weight of approximately 188.18 g/mol and can be represented by the InChI format as follows: InChI=1S/C8H12O5/c1-12-7(10)4-3-6(9)5-8(11)13-2/h3-5H2,1-2H3 .
These reactions illustrate its role in metabolic pathways, particularly in the degradation of aromatic compounds.
Dimethyl 3-oxoadipate plays a significant role in microbial metabolism. It acts as an intermediate in the degradation of catechols and other aromatic compounds. For instance, it has been identified as an inducer in the biodegradation pathways of certain microorganisms, facilitating the breakdown of complex organic molecules .
Several methods exist for synthesizing dimethyl 3-oxoadipate:
These methods showcase the compound's versatility in organic synthesis.
Dimethyl 3-oxoadipate finds applications across various fields:
Dimethyl 3-oxoadipate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Oxoadipic Acid | C6H8O5 | A key intermediate in fatty acid metabolism |
β-Ketoadipate | C6H8O4 | Involved in microbial degradation pathways |
Dimethyl Adipate | C8H14O4 | A diester used primarily as a plasticizer |
Dimethyl 3-oxoadipate is unique due to its dual ester functionality and its specific role as an intermediate in both energy conversion processes and microbial degradation pathways. This positions it distinctly among similar compounds that may not exhibit such diverse applications.